molecular formula C23H23BrN6O3S B11666864 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B11666864
M. Wt: 543.4 g/mol
InChI Key: UPUQANOEJRTNRM-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a brominated indole moiety, and a piperazine group

Preparation Methods

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The brominated indole moiety is then synthesized and coupled with the benzoxazole derivative. Finally, the piperazine group is introduced to complete the synthesis. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, brominated indoles, and piperazine-containing molecules. What sets 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23BrN6O3S

Molecular Weight

543.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminoacetamide

InChI

InChI=1S/C23H23BrN6O3S/c1-28-8-10-29(11-9-28)14-30-18-7-6-15(24)12-16(18)21(22(30)32)27-26-20(31)13-34-23-25-17-4-2-3-5-19(17)33-23/h2-7,12,32H,8-11,13-14H2,1H3

InChI Key

UPUQANOEJRTNRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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